molecular formula C16H14N2O2 B5729611 3-(2-phenoxyethyl)-4(3H)-quinazolinone

3-(2-phenoxyethyl)-4(3H)-quinazolinone

Cat. No. B5729611
M. Wt: 266.29 g/mol
InChI Key: BBSJYNKZTOBMTN-UHFFFAOYSA-N
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Description

Quinazolinones, including 3-(2-phenoxyethyl)-4(3H)-quinazolinone, are significant in medicinal chemistry due to their structural diversity and wide range of biological activities. These compounds have been the subject of extensive research for their potential in various therapeutic areas.

Synthesis Analysis

Recent literature highlights various synthetic approaches to quinazolinones, emphasizing the versatility and efficiency of these methods. Cyclizations of alkenyl(alkynyl)-functionalized quinazolinones have been a powerful strategy for constructing polyheterocyclic structures, utilizing bifunctional substrates for regioselective annulation of heterocyclic nuclei (Vaskevych, Dekhtyar, & Vovk, 2023). Moreover, nanocatalyzed synthetic approaches have been reviewed, emphasizing the development of quinazoline and quinazolinone derivatives (Vishwakarma & Kashaw, 2023).

Molecular Structure Analysis

Quinazolinones are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyrimidine ring. This core structure is versatile, allowing for various substitutions that significantly impact the compound's physical and chemical properties, as well as its biological activity.

Chemical Reactions and Properties

Quinazolinones undergo a range of chemical reactions, including cyclizations and transformations leading to diverse derivatives with potential pharmacological applications. Their reactivity as intermediates in the synthesis of analogues and ring-expanded derivatives is well documented (Mphahlele, 2022).

Physical Properties Analysis

The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of functional groups and substituents can modify these properties, affecting their behavior in different environments and their suitability for specific applications.

Chemical Properties Analysis

Quinazolinones' chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are crucial for their biological activity. The synthesis and chemical transformation of quinazoline 3-oxides highlight the reactivity and potential of quinazolinones as intermediates for generating a variety of biologically relevant derivatives (Mphahlele, 2022).

Mechanism of Action

The mechanism of action of “3-(2-phenoxyethyl)-4(3H)-quinazolinone” is not documented in the literature .

Safety and Hazards

The safety and hazards associated with “3-(2-phenoxyethyl)-4(3H)-quinazolinone” are not documented in the literature .

Future Directions

The future directions for research on “3-(2-phenoxyethyl)-4(3H)-quinazolinone” are not documented in the literature .

properties

IUPAC Name

3-(2-phenoxyethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-16-14-8-4-5-9-15(14)17-12-18(16)10-11-20-13-6-2-1-3-7-13/h1-9,12H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSJYNKZTOBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Phenoxyethyl)quinazolin-4-one

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